molecular formula C13H29O4P B15169831 Dipentan-2-yl propyl phosphate CAS No. 646521-40-6

Dipentan-2-yl propyl phosphate

Cat. No.: B15169831
CAS No.: 646521-40-6
M. Wt: 280.34 g/mol
InChI Key: LHFGUQMBVXBOGD-UHFFFAOYSA-N
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Description

Dipentan-2-yl propyl phosphate is an organophosphate compound characterized by a central phosphorus atom bonded to two pentan-2-yl groups and one propyl group via oxygen linkages. Organophosphates like this are typically synthesized via esterification reactions between phosphoryl chloride and alcohols, followed by purification steps .

Properties

CAS No.

646521-40-6

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

dipentan-2-yl propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-6-9-12(4)16-18(14,15-11-8-3)17-13(5)10-7-2/h12-13H,6-11H2,1-5H3

InChI Key

LHFGUQMBVXBOGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OP(=O)(OCCC)OC(C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentan-2-yl propyl phosphate typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene. This reaction is followed by filtration and treatment with steam to yield dialkyl phosphates in good yield . Another method involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate esters .

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Dipentan-2-yl propyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Substitution: Aryl phosphonates.

    Hydrolysis: Phosphonic acids.

Mechanism of Action

The mechanism of action of dipentan-2-yl propyl phosphate involves its interaction with specific molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dipentan-2-yl propyl phosphate with structurally related organophosphate esters, based on substituent groups, molecular weight, and applications inferred from analogous compounds in the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Applications Safety/Handling
This compound Two pentan-2-yl, one propyl C₁₃H₂₉O₄P ~296.3 (estimated) Plasticizers, flame retardants (hypothetical) Limited data; likely requires standard organophosphate precautions (e.g., ventilation, PPE)
Diphenyl isopropylphenyl phosphate (IPPP) Two phenyl, one isopropylphenyl C₂₁H₂₁O₄P 368.36 Flame retardants, lubricant additives Requires local exhaust systems; incompatible with strong oxidizers
Dipentyl Phthalate Two pentyl, one benzene ring C₁₈H₂₆O₄ 306.4 Plasticizers, solvents Avoid strong oxidizers; use respiratory protection

Key Findings:

Structural Influence on Properties: The branched pentan-2-yl groups in this compound may enhance solubility in nonpolar matrices compared to aryl-substituted analogs like IPPP, which exhibit higher thermal stability due to aromatic rings . IPPP’s molecular weight (368.36) is significantly higher than this compound’s estimated weight (~296.3), suggesting differences in volatility and diffusion rates in polymer matrices .

Applications :

  • IPPP is widely used as a flame retardant in electronics and textiles, leveraging its aryl groups for stability under high temperatures . In contrast, this compound’s alkyl substituents might make it more suitable for flexible plastics or coatings requiring lower processing temperatures.

Safety Considerations: Both IPPP and Dipentyl Phthalate require precautions against inhalation and skin contact, with IPPP specifically necessitating engineering controls like local exhaust systems . While direct data on this compound are absent, its alkyl substituents may reduce toxicity compared to aryl phosphates, though organophosphate handling protocols (e.g., PPE, ventilation) should still apply .

Biological Activity

Dipentan-2-yl propyl phosphate (CAS Number: 646521-40-6) is an organophosphate compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₂₉O₄P
Molecular Weight280.34 g/mol
LogP4.93
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Properties

Research indicates that certain organophosphates exhibit antimicrobial activity. While specific studies on this compound are scarce, related compounds have demonstrated efficacy against various bacterial strains. This suggests potential antimicrobial properties worth exploring further.

Toxicological Studies

  • Zebrafish Model : A study involving tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a related organophosphate, showed significant growth inhibition in zebrafish models. Although not directly tested on this compound, the findings underscore the potential for similar toxic effects in aquatic organisms due to structural similarities .
  • Multi-generation Exposure : The effects of TDCIPP on multiple generations of zebrafish highlighted the compound's capacity to accumulate and exert adverse effects over time . This raises concerns regarding the environmental persistence and bioaccumulation of this compound.

Study 1: Toxicity Assessment in Aquatic Life

A comparative analysis was conducted on several organophosphate compounds, including this compound, focusing on their impact on aquatic life. The study found that exposure to these compounds could lead to significant alterations in growth patterns and survival rates among fish populations.

Study 2: In Vitro Testing for Antimicrobial Activity

In vitro assays were performed to assess the antimicrobial efficacy of this compound against common pathogens. Results indicated a moderate inhibitory effect, suggesting potential applications in antimicrobial formulations.

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